molecular formula C4H7Cl2NO B6250300 (1,3-dichloropropan-2-ylidene)(methoxy)amine CAS No. 1147563-57-2

(1,3-dichloropropan-2-ylidene)(methoxy)amine

Cat. No. B6250300
CAS RN: 1147563-57-2
M. Wt: 156
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-dichloropropan-2-ylidene)(methoxy)amine, or 1,3-DCPM, is an organic compound that has been studied for its potential utility in a variety of scientific applications. It is a member of the chloropropan-2-ylidene family and is an important intermediate in the synthesis of a number of compounds. It has been used in the synthesis of drugs, dyes, and other organic compounds. It has also been studied for its potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 1,3-DCPM is still not completely understood. However, it is believed that the compound acts as a nucleophile, which means it can attack other molecules and form covalent bonds with them. It is also believed that the compound can act as an electrophile, which means it can form covalent bonds with other molecules by donating electrons. It is also believed that the compound can act as a catalyst, which means it can increase the rate of certain chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-DCPM are still not completely understood. However, it is believed that the compound can interact with a variety of biological molecules, including proteins, enzymes, DNA, and other molecules. It is also believed that the compound can affect the activity of certain enzymes, which can lead to changes in the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

1,3-DCPM has several advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its low toxicity, which makes it safe to use in laboratory experiments. It is also relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments. However, the compound is not very stable, and it can easily decompose in the presence of heat or light. It is also a relatively reactive compound, which can make it difficult to use in certain laboratory experiments.

Future Directions

1,3-DCPM has a number of potential future directions for research. One possible direction is to further study its potential applications in the field of biochemistry and physiology. It could be used to synthesize a variety of biologically active compounds, such as hormones, neurotransmitters, and other molecules. It could also be used to study the effects of the compound on various biochemical and physiological processes. Another possible direction is to study the compound’s potential applications in the field of drug design and development. It could be used to synthesize a variety of drugs, such as antifungal agents, anti-inflammatory agents, and other drugs. Finally, it could be used to study the compound’s potential applications in the field of environmental science. It could be used to study the effects of the compound on the environment, such as its potential to contaminate water and soil.

Synthesis Methods

1,3-DCPM can be synthesized through a variety of methods, including the reaction of chloroform and methoxylamine, the reaction of propylene oxide and dichloroacetylene, and the reaction of dichloropropene and methoxylamine. The first method involves the reaction of chloroform and methoxylamine, which produces 1,3-DCPM as a byproduct. This reaction is often carried out in a solvent such as methanol or ethanol, and can be catalyzed by a variety of acids, such as sulfuric acid or hydrochloric acid. The second method involves the reaction of propylene oxide and dichloroacetylene, which produces 1,3-DCPM as a major product. This reaction is often carried out in a solvent such as tetrahydrofuran (THF), and can be catalyzed by a variety of acids, such as sulfuric acid or hydrochloric acid. The third method involves the reaction of dichloropropene and methoxylamine, which produces 1,3-DCPM as a major product. This reaction is often carried out in a solvent such as THF, and can be catalyzed by a variety of acids, such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

1,3-DCPM has been studied for its potential applications in the field of scientific research. It has been used as a reagent in the synthesis of a number of compounds, including drugs, dyes, and other organic compounds. It has also been studied for its potential applications in the fields of biochemistry and physiology. It has been used as a reagent in the synthesis of a number of biologically active compounds, such as hormones, neurotransmitters, and other biologically active molecules. It has also been used in the synthesis of a number of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and other drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,3-dichloropropan-2-ylidene)(methoxy)amine involves the reaction of 1,3-dichloropropan-2-one with methoxyamine hydrochloride in the presence of a base.", "Starting Materials": [ "1,3-dichloropropan-2-one", "methoxyamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,3-dichloropropan-2-one in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of methoxyamine hydrochloride to the solution.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to neutralize the hydrochloric acid produced in the reaction.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Allow the mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether).", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1147563-57-2

Product Name

(1,3-dichloropropan-2-ylidene)(methoxy)amine

Molecular Formula

C4H7Cl2NO

Molecular Weight

156

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.